molecular formula C16H18BrN3O2S B285644 1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine

1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine

Cat. No.: B285644
M. Wt: 396.3 g/mol
InChI Key: GJEJJVFSAJAHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine is a chemical compound that has gained attention in scientific research due to its potential use in various applications.

Mechanism of Action

The mechanism of action of 1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine involves its ability to generate singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause damage to cellular components, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine in lab experiments is its ability to selectively detect ROS in living cells. However, one limitation is its potential toxicity to cells upon irradiation with light.

Future Directions

For the study of 1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine include its further development as a photosensitizer for cancer treatment, as well as its potential use in other applications such as the detection of other reactive species in living cells. Additionally, further studies are needed to understand its mechanism of action and potential toxicity in living systems.

Synthesis Methods

The synthesis of 1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine involves several steps. The first step involves the reaction of 4-bromobenzonitrile with thiosemicarbazide to form 5-(4-bromophenyl)-1,3,4-oxadiazol-2-thiol. The second step involves the reaction of the 5-(4-bromophenyl)-1,3,4-oxadiazol-2-thiol with 3-chloropropanoic acid to form 3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid. The final step involves the reaction of 3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid with piperidine to form this compound.

Scientific Research Applications

1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine has been studied for its potential use in various scientific research applications. One such application is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

Properties

Molecular Formula

C16H18BrN3O2S

Molecular Weight

396.3 g/mol

IUPAC Name

3-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C16H18BrN3O2S/c17-13-6-4-12(5-7-13)15-18-19-16(22-15)23-11-8-14(21)20-9-2-1-3-10-20/h4-7H,1-3,8-11H2

InChI Key

GJEJJVFSAJAHBD-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CCSC2=NN=C(O2)C3=CC=C(C=C3)Br

Canonical SMILES

C1CCN(CC1)C(=O)CCSC2=NN=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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